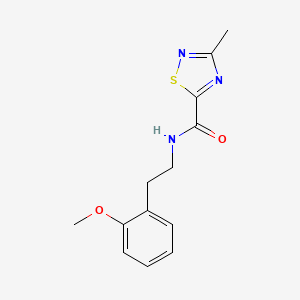
N-(2-甲氧基苯乙基)-3-甲基-1,2,4-噻二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound containing nitrogen and sulfur atoms . The “2-methoxyphenethyl” part indicates a phenethyl structure (a benzene ring attached to an ethyl group) with a methoxy group (O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include things like melting point, boiling point, solubility, and reactivity . Without specific data, it’s hard to provide an analysis of these properties for this compound.
科学研究应用
Anticancer Activity
The compound has shown potential in anticancer drug discovery . Its structure allows for interaction with cancer cell lines, and it has been predicted to have cytotoxic activity potency against breast cancer through ERα inhibition . This suggests that it could be developed as an anticancer agent candidate.
Molecular Docking Studies
Molecular docking studies have indicated that the compound exhibits a more negative value of binding free energy than tamoxifen, a well-known breast cancer medication . This implies that it could be more effective in binding to and inhibiting the growth of cancer cells.
Computational Drug Development
The compound’s properties have been analyzed using computational approaches, including molecular docking and MD simulation . These methods help predict the efficacy of the compound as a drug candidate before it is synthesized and tested in the lab.
Neuroprotection
Research suggests that analogs of this compound may enhance O-GlcNAcylation on mitochondrial proteins, contributing to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This indicates potential applications in protecting neurons from damage due to lack of oxygen.
Mitochondrial Homeostasis
The compound’s analogs have been shown to improve mitochondrial homeostasis, which is crucial for maintaining the health and function of cells . This could have implications for diseases where mitochondrial dysfunction is a factor.
Cellular Bioenergetics
Enhancing O-GlcNAcylation on mitochondrial proteins with analogs of this compound contributes to the improvement of cellular bioenergetics . This is important for cells’ energy production and could be beneficial in conditions of metabolic stress.
Stress Response in Neuronal Cells
The compound’s analogs may play a role in the stress response of neuronal cells, particularly under conditions that mimic ischemia . This could lead to new treatments for stroke or other conditions where blood flow to the brain is compromised.
Inhibition of Mitochondrial Apoptosis Pathway
By blocking mitochondrial protein O-GlcNAcylation, the protective effects of the compound’s analogs can be antagonized . This suggests that the compound could be used to modulate the mitochondrial apoptosis pathway, which is involved in programmed cell death.
作用机制
Target of Action
A similar compound, n2-1,3-benzoxazol-2-yl-3-cyclohexyl-n-{2-[(4-methoxyphenyl)amino]ethyl}-l-alaninamide, targetsCathepsin S , a human enzyme .
Biochemical Pathways
N-substituted maleimides have been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
安全和危害
属性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-15-13(19-16-9)12(17)14-8-7-10-5-3-4-6-11(10)18-2/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZDKJIZBJKLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

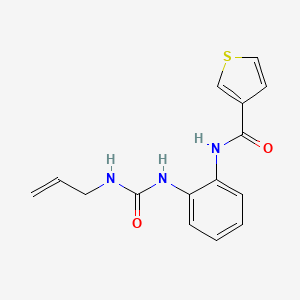
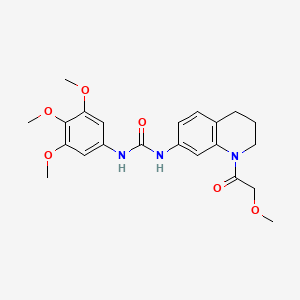
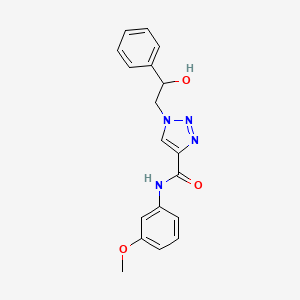
![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)
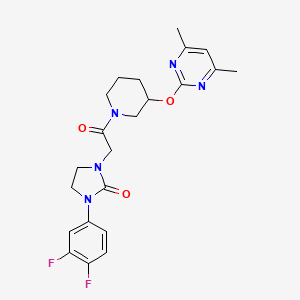
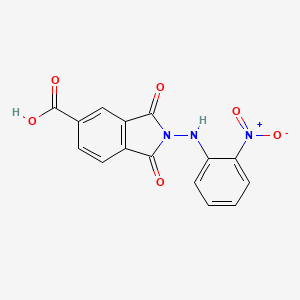
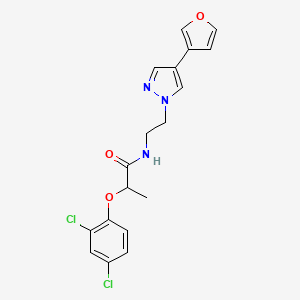

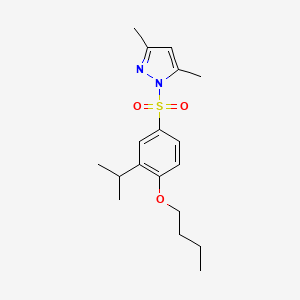
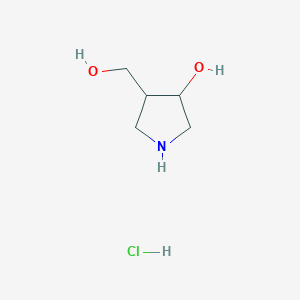

![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)
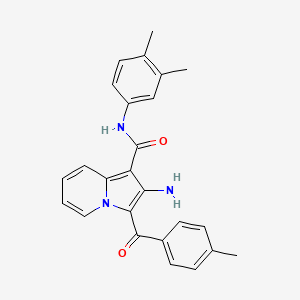
![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)